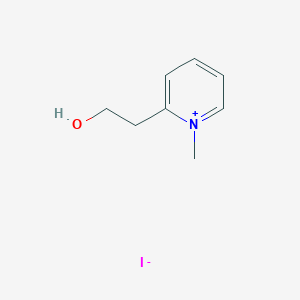

2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide” is a type of quaternary ammonium salt. Quaternary ammonium salts are often used in various applications due to their unique properties. They are known for their antimicrobial properties and are used in a variety of products .

Molecular Structure Analysis

The molecule likely contains a pyridinium ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 2-hydroxyethyl group and a methyl group .Scientific Research Applications

Crystal Engineering and Halogen Bonding

One study focused on the crystal matrix of N-methyl-3,5-dibromopyridinium iodide, highlighting its infinite helices formed by alternate arrangements of cations and anions bound by C–Br⋯I halogen bonding. This structure demonstrates the electron acceptor ability of bromine substituents on the pyridinium scaffold, relevant for designing materials with specific crystal properties (Logothetis et al., 2004).

Toxicology and Compound Distribution

Research on the distribution and toxicity of 1-(3-pyridyl)ethanol methiodide has shown that this compound, along with its analogs, exhibits rapid elimination from the body without significant passage through the blood-brain barrier. These findings are important for understanding the toxicological profiles of quaternary ammonium compounds (Bederka et al., 1967).

Dye-Sensitized Solar Cells

The application of organic ionic plastic crystals, such as 1-ethyl-1-methyl pyrrolidinium iodide, as solid-state electrolytes in dye-sensitized solar cells (DSSCs) has been explored. These solid-state devices demonstrate notable power conversion efficiency and stability at elevated temperatures, which is pivotal for the development of high-performance DSSCs (Li et al., 2012).

Synthetic Chemistry

Synthetic methodologies have been developed for creating various pyridinium-based compounds, including methods for iodocyclization to form furo[2,3-b]pyridin-4(1H)-ones and related furoquinolinones. These synthetic routes offer new avenues for constructing complex heterocyclic structures with potential applications in medicinal chemistry and material science (Aillaud et al., 2006).

Nonlinear Optical Materials

Research into multisubstituted pyridinium salts has unveiled their potential in nonlinear optical applications. Studies have revealed that compounds like N-methyl-2,6-di[(E)-p-dimethylaminophenylethenyl]pyridinium iodide exhibit strong saturated absorption and, depending on the pulse duration, can show reverse saturated or saturated absorption properties. These findings are crucial for developing optical materials with tailored absorption characteristics (Xu et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-methylpyridin-1-ium-2-yl)ethanol;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO.HI/c1-9-6-3-2-4-8(9)5-7-10;/h2-4,6,10H,5,7H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPXPZWCXOSPJR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1CCO.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)

![N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2718461.png)

![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)